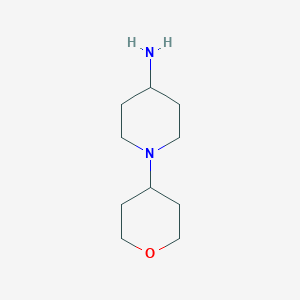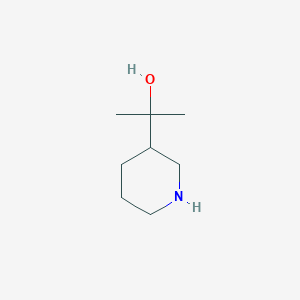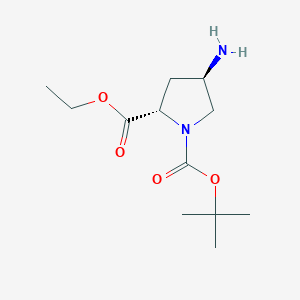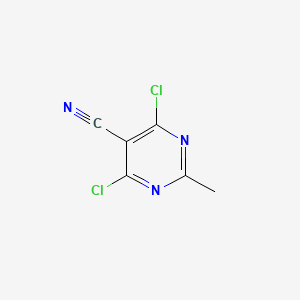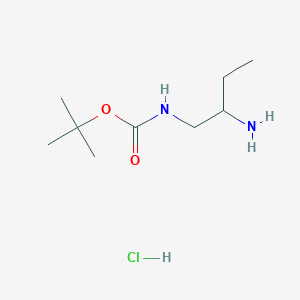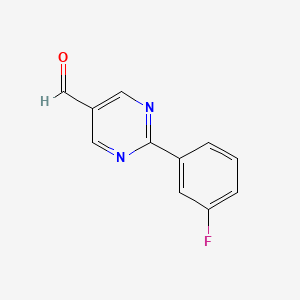
2-(3-Fluorophenyl)pyrimidine-5-carbaldehyde
Descripción general
Descripción
2-(3-Fluorophenyl)pyrimidine-5-carbaldehyde is a chemical compound with diverse applications in scientific research and industry. It has an empirical formula of C11H7FN2O and a molecular weight of 202.18 .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrimidine ring attached to a fluorophenyl group and a carbaldehyde group . The SMILES string representation isFc1ccccc1-c2ncc(C=O)cn2 . Physical and Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3, a boiling point of 193.5±32.0 °C at 760 mmHg, and a vapor pressure of 0.6±0.4 mmHg at 25°C . It also has a molar refractivity of 47.0±0.3 cm3, a polar surface area of 26 Å2, and a molar volume of 145.4±3.0 cm3 .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Discovery and Synthesis of Novel Compounds
The research on pyrimidine derivatives, such as 2-(3-Fluorophenyl)pyrimidine-5-carbaldehyde, often focuses on their synthesis for potential medical applications. A study by Thangarasu et al. (2019) developed novel pyrazole carbaldehyde derivatives from precursors through Vilsmeier-Haack reaction, showing significant anti-inflammatory and anti-breast cancer properties by inhibiting COX-2 and PI3K enzymes. This indicates the potential of such compounds in novel drug discovery processes, highlighting their importance in medicinal chemistry (Thangarasu, Manikandan, & Thamaraiselvi, 2019).
Antimicrobial Activity
Development of Antimicrobial Agents
The antimicrobial activity of pyrimidine derivatives is another significant area of research. Rathod and Solanki (2018) synthesized new pyrimidine derivatives that exhibited potential as antimicrobial agents. Their study utilized one-pot synthesis techniques to create compounds that could serve various medicinal and chemical applications, further underscoring the versatility of pyrimidine compounds in developing new therapeutic agents (Rathod & Solanki, 2018).
Fluorescent Properties for Sensing and Marking
Functional Fluorophores for Bioimaging
Castillo et al. (2018) explored the synthesis of functional fluorophores using pyrazolo[1,5-a]pyrimidines derived from 3-formylpyrazolo[1,5-a]pyrimidines. These compounds exhibited significant fluorescence, making them potential candidates for bioimaging and environmental sensing applications. The study demonstrates the fluorescent properties of pyrimidine derivatives, indicating their utility in creating probes for biological and chemical analysis (Castillo, Tigreros, & Portilla, 2018).
Anticancer Properties
Synthesis of Antitumor Agents
The synthesis and screening of pyrimidine derivatives for anticancer properties is an area of active research. For instance, Becan and Wagner (2008) developed new 3-phenylthiazolo[4,5-d]pyrimidine-2-thione derivatives, demonstrating appreciable anticancer activities against various human tumor cell lines. This underscores the potential of pyrimidine derivatives in contributing to the development of new anticancer drugs (Becan & Wagner, 2008).
Mecanismo De Acción
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , and pyrrolidine derivatives have shown target selectivity .
Mode of Action
Similar compounds have been shown to interact with their targets leading to a variety of biological activities . For instance, indole derivatives have shown antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Biochemical Pathways
For example, indole derivatives have been found to affect various biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
Similar compounds have been shown to have a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
It’s worth noting that the storage temperature for similar compounds is typically in an inert atmosphere at 2-8°c .
Propiedades
IUPAC Name |
2-(3-fluorophenyl)pyrimidine-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN2O/c12-10-3-1-2-9(4-10)11-13-5-8(7-15)6-14-11/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMNDUQCZSNNRMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC=C(C=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20662740 | |
| Record name | 2-(3-Fluorophenyl)pyrimidine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20662740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944904-96-5 | |
| Record name | 2-(3-Fluorophenyl)pyrimidine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20662740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(5-Bromo-2-fluoro-4-methylsulfonyl)phenyl]-homopiperazine](/img/structure/B1437953.png)
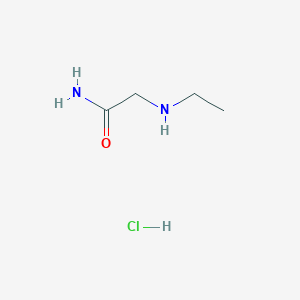
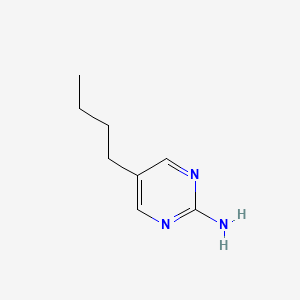
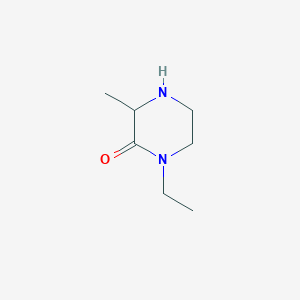
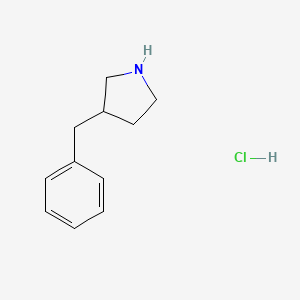
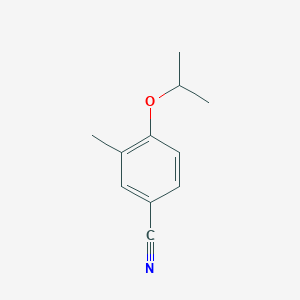
![1-[(Tert-butoxy)carbonyl]-3-ethylazetidine-3-carboxylic acid](/img/structure/B1437965.png)
